Boc-D-Lys(Z)-OH
Overview
Description
Boc-D-Lys(Z)-OH, also known as Nα-Boc-Nε-Cbz-D-Lysinol, is a chemical compound with the molecular formula C19H30N2O5 . It is used in the field of chemistry, particularly in peptide synthesis .
Synthesis Analysis
Boc-D-Lys(Z)-OH is synthesized using methods common in peptide synthesis . The process involves the use of N-terminal protected amino acids to make peptides containing Nepsilon protected lysyl side chains .Molecular Structure Analysis
The molecular structure of Boc-D-Lys(Z)-OH is characterized by its molecular formula C19H30N2O5 . The InChI key for this compound is MLAPMZGXJGUYNO-MRXNPFEDSA-N .Chemical Reactions Analysis
Boc-D-Lys(Z)-OH is used in peptide synthesis . It is involved in reactions that take place under room temperature conditions . The reactions are selective deprotection of the N-Boc group from a structurally diverse set of compounds .Physical And Chemical Properties Analysis
Boc-D-Lys(Z)-OH is a white powder with a melting point of 62-68 ºC . The compound should be stored at 2-8 °C .Scientific Research Applications
Synthesis of Opioid Peptides : Boc-Har{ω,ω′-[Z(2Br)]2}-OH and Boc-Har{ω,ω′-[Z(2Cl)]2}-OH, derivatives of Boc-Lys-OH, were used in the synthesis of neo-endorphins and dynorphins. These peptides showed potential in biological activities, suggesting that replacing Arg with Har (homologs of arginine) might be beneficial for designing biologically active peptides resistant to degradation by trypsin-like enzymes (Izdebski et al., 2007).
Polypeptide Synthesis Improvement : Research on Fmoc-L-Lys (Boc)-Gly-OH, involving Boc as a protective group for lysine, aimed to simplify and improve the synthetic method of polypeptides. This study underlines the importance of Boc-protected lysine in the synthesis of complex polypeptides (Zhao Yi-nan & Melanie Key, 2013).
Building Blocks for DTPA-Containing Peptides : Boc-Lys(Bn4-DTPA)-OH and Fmoc-Lys(Bu4(t)-DTPA)-OH, synthesized via the acylation of the epsilon-amino group of N(alpha)-protected lysine, serve as building blocks for the solid-phase synthesis of DTPA-containing peptides. These peptides have applications in chelating metal ions, which is crucial in various biomedical applications (Davies & Al-Jamri, 2002).
Peptide Synthesis for Medical Applications : Boc-protected lysine derivatives like Z-Lys-(BOC)-OH have been employed in the synthesis of important peptides like ACTH segments, somatostatin, and human β-endorphin. These studies highlight the role of Boc-protected lysine in synthesizing peptides for medical and biological research (Scott et al., 1981).
Inhibitor of Anti-Apoptotic Proteins : Boc-D-Lys-OH was investigated for its potential role as an inhibitor of anti-apoptotic proteins. Molecular docking studies suggested that Boc-D-Lys-OH could bind with AKT1, indicating its potential as a novel chemotherapy molecule (Şaş et al., 2020).
Safety And Hazards
Boc-D-Lys(Z)-OH should be handled with care. If it comes in contact with eyes, it should be washed out immediately with water . If irritation continues, medical attention should be sought . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Future Directions
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHUTRNYBGWPBL-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151378 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Lys(Z)-OH | |
CAS RN |
55878-47-2 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55878-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.